3-(2-Thienyl)alanine

Übersicht

Beschreibung

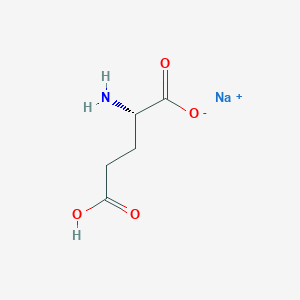

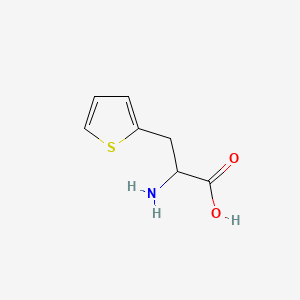

3-(2-Thienyl)alanine, also known as 2-Amino-3-(thiophen-2-yl)propanoic acid, is an unusual α-amino acid . It has a molecular formula of C7H9NO2S and a molecular weight of 171.22 g/mol . The compound is most abundantly expressed in the gastrointestinal tract .

Synthesis Analysis

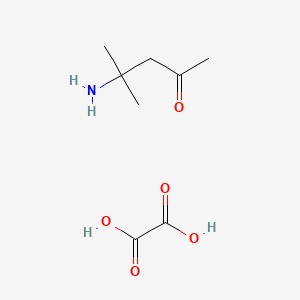

This compound can be prepared by condensing 2-thiophenecarboxaldehyde with 2,5-piperazinedione, reducing the condensation product, and finally hydrolyzing the reduction product . Another method involves removing the Boc-protecting groups with trifluoroacetic acid and ethylcarbamoyl (Ec) protecting groups in refluxing liquid NH3 followed by oxidative cyclization in H2O-MeOH using ICH2CH2I .

Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring attached to an alanine residue . The InChI string representation of the molecule is InChI=1S/C7H9NO2S/c8-6(7(9)10)4-5-2-1-3-11-5/h1-3,6H,4,8H2,(H,9,10) . The compound has a defined stereo center, indicating its chirality .

Chemical Reactions Analysis

The compound is a substrate for Phenylalanine Hydroxylase (PAH), a non-heme iron enzyme that catalyzes the conversion of L-phenylalanine to form L-tyrosine in the presence of the cofactor tetrahydrobiopterin and dioxygen .

Physical and Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a boiling point of 315.9±32.0 °C at 760 mmHg, and a flash point of 144.9±25.1 °C . It has 3 hydrogen bond acceptors, 3 hydrogen bond donors, and 3 freely rotating bonds .

Wissenschaftliche Forschungsanwendungen

Biotechnological Production of β-Alanine : While not directly focusing on 3-(2-Thienyl)alanine, this research discusses β-alanine's importance in medicine, food, and environmental applications. It emphasizes the biological production of β-alanine over chemical methods, highlighting its role in the metabolism of animals, plants, and microorganisms (Wang et al., 2021).

Metabolic Antagonism in Tissue Culture : This study demonstrates that β-2-thienyl-DL-alanine acts as a phenylalanine antagonist in tissue cultures, impacting cellular metabolism. It shows different responses in heart and sarcoma T-241 cultures, suggesting its potential in studying cellular metabolism and as a tool in cancer research (Jacquez et al., 1952).

Inorganic-Bioorganic Interface Study : This research used alanine, a closely related compound, to study the interface between bioorganics and inorganics, crucial in areas like biomimetics, biomineralization, and drug delivery systems. It provides insights into molecular interactions and dynamics at this interface, relevant for applications involving this compound (Ben Shir et al., 2010).

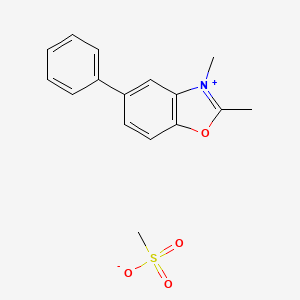

Synthesis and Chemosensing Applications : A study on novel thienylbenzoxazol-5-yl-l-alanines, which includes derivatives of this compound, explored their use in fluorescent chemosensing of metal cations. This indicates potential applications in environmental, medicinal, and analytical fields (Ferreira et al., 2018).

Asymmetric Synthesis for Pharmaceutical Applications : Research focused on the asymmetric synthesis of l-thienylalanines, including l-3-(2-thienyl)alanine, for potential pharmaceutical applications. This work suggests its importance in developing new pharmaceutical compounds (Meiwes et al., 1997).

Protein Engineering with Modified Amino Acids : A study integrated L-β-(thienopyrrolyl)alanine, a structurally related compound, into proteins, altering their optical and thermodynamic properties. This research is significant for protein engineering and designing new biomolecules (Budisa et al., 2001).

Wirkmechanismus

Target of Action

It’s worth noting that similar compounds have been found to interact with enzymes like phenylalanine-4-hydroxylase .

Mode of Action

It’s known that similar compounds can participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, formally electrophilic organic groups undergo oxidative addition, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Related compounds have been found to play a role in the synthesis of (s)-duloxetine, an important antidepressant drug .

Safety and Hazards

3-(2-Thienyl)alanine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept away from heat/sparks/open flames/hot surfaces .

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-thiophen-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c8-6(7(9)10)4-5-2-1-3-11-5/h1-3,6H,4,8H2,(H,9,10)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTOFYLAWDLQMBZ-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00177100 | |

| Record name | 3-(2-Thienyl)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22574-47-6, 22951-96-8 | |

| Record name | 3-(2-Thienyl)alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022574476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-2-Thienyl-L-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022951968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-2-Thienyl-L-alanine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03673 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-(2-Thienyl)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-THIENYL)-L-ALANINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-2-THIENYL-L-ALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EMW41BM77 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-hydroxybenzene-1-carboximidamide](/img/structure/B7771456.png)